Schizophyllan
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Overview
Description
Preparation Methods
Sonifilan is produced through the submerged cultivation of Schizophyllum commune fungus in a bioreactor using sucrose as a substrate . The culture broth is then diluted with demineralized water and ultrasonicated to reduce the molecular weight of the polysaccharide, which enhances its bioavailability . This method is reliable and efficacious for producing low molecular weight schizophyllan .
Chemical Reactions Analysis
Sonifilan undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions are modified polysaccharides with altered molecular weights and bioactivities .
Scientific Research Applications
Sonifilan has a wide range of scientific research applications. In medicine, it is used for its immunomodulating and antitumor activities . It has been shown to stimulate the immune system, making it useful in cancer therapy . In the field of chemistry, sonifilan is used as a stabilizer, gelling agent, and thickener . It also has applications in the food industry as a carrier of nutraceuticals and bioactive compounds . Additionally, sonifilan is used in the development of functional foods and edible coatings .
Mechanism of Action
Sonifilan exerts its effects by stimulating the immune system . It activates particular proteins or receptors, such as lactosylceramide, Dickin-1, complement receptor 3, scavenge receptors, and the toll-like receptor . This activation leads to the release of cytokines, which then activate other immune cells like macrophages, neutrophils, and monocytes . These cells enhance the immunological response, making sonifilan effective in cancer therapy .
Comparison with Similar Compounds
Sonifilan is chemically analogous to scleroglucan, which is produced by the fungus Athelia rolfsii . Both polysaccharides share the chemical structure of the backbone with curdlan . sonifilan is unique due to its specific branching and higher molecular weight . Other similar compounds include xanthan gum and partially hydrolyzed polyacrylamide, which are used in enhanced oil recovery processes .
Properties
IUPAC Name |
4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)13(32)15(34)22(41-5)39-4-8-12(31)20(45-23-16(35)14(33)10(29)6(2-26)42-23)18(37)24(43-8)44-19-11(30)7(3-27)40-21(38)17(19)36/h5-38H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQLRUYAYXDIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864180 |
Source
|
Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranosyl-(1->3)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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